4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, a process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone involves reacting a compound of formula II in the presence of magnesium or an organometallic reagent .
Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its specific structure and the conditions under which it is reacted. Without more specific information, it’s difficult to predict what reactions it might undergo .
Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility are typically determined experimentally. Unfortunately, specific physical and chemical properties for this compound are not available .
Mechanism of Action
Target of Action
The compound, also known as Tafamidis , primarily targets the Transthyretin (TTR) protein . TTR is a transporter of the retinol-binding protein–vitamin A complex and a minor transporter of thyroxine in blood .
Mode of Action
Tafamidis binds with high affinity and selectivity to TTR, kinetically stabilizing the tetramer . This slows monomer formation, misfolding, and amyloidogenesis . Mutations in the TTR gene generally destabilize the tetramer and/or accelerate tetramer dissociation, promoting amyloidogenesis .
Biochemical Pathways
The stabilization of the TTR tetramer by Tafamidis prevents its dissociation into monomers, thereby inhibiting the formation of amyloid fibrils . This action affects the amyloidogenic pathway, reducing the formation of soluble aggregates and tissue deposition of amyloid .
Pharmacokinetics
Tafamidis is orally bioavailable and metabolically stable . It is protein-bound and is excreted mostly unchanged . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability .
Result of Action
The stabilization of TTR by Tafamidis slows the progression of peripheral neurologic impairment in TTR familial amyloid polyneuropathy . It preserves nutritional status and quality of life in patients with early-stage Val30Met amyloidosis .
Action Environment
The action of Tafamidis can be influenced by environmental factors. For instance, the deposition of amyloid may occur as a consequence of the presence of an abnormal protein, caused by high plasma levels of a normal protein, or as a result of the aging process along with some environmental factors .
Safety and Hazards
Safety data sheets (SDS) provide information about the potential hazards of a chemical compound, as well as instructions for safe handling and first aid measures. An SDS for a similar compound, 3,5-Dichlorophenyl isocyanate, indicates that it can cause skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c1-11(2,14)4-3-8-5-9(12)7-10(13)6-8/h5-7,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDIWINSLHYFPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC(=C1)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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